5'-chloro-[2,2'-bithiophene]-5-carboxylic acid
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Overview
Description
5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-chloro-[2,2’-bithiophene]-5-carboxylic acid typically involves the chlorination of 2,2’-bithiophene followed by carboxylation. One common method includes the use of thionyl chloride for chlorination and subsequent reaction with carbon dioxide to introduce the carboxylic acid group . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 5’-chloro-[2,2’-bithiophene]-5-carboxylic acid may involve large-scale chlorination and carboxylation processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings .
Scientific Research Applications
5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-chloro-[2,2’-bithiophene]-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and carboxylic acid groups enhance its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: The parent compound without the chloro and carboxylic acid groups.
5-Bromo-[2,2’-bithiophene]-5-carboxylic acid: A similar compound with a bromo group instead of a chloro group.
5’-Hexyl-2,2’-bithiophene-5-boronic acid pinacol ester: A derivative with a hexyl group and boronic acid ester.
Uniqueness
The chloro group increases its electrophilicity, while the carboxylic acid group provides additional sites for chemical modification and interaction with biological targets .
Properties
CAS No. |
3339-84-2 |
---|---|
Molecular Formula |
C9H5ClO2S2 |
Molecular Weight |
244.7 |
Purity |
95 |
Origin of Product |
United States |
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